molecular formula C18H28N6O4 B054824 2-((2-Cyclohexylethyl)amino)adenosine CAS No. 124498-52-8

2-((2-Cyclohexylethyl)amino)adenosine

Katalognummer B054824
CAS-Nummer: 124498-52-8
Molekulargewicht: 392.5 g/mol
InChI-Schlüssel: KVFIFVMFYLZJBZ-LSCFUAHRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((2-Cyclohexylethyl)amino)adenosine, also known as CGS 21680, is a potent and selective adenosine A2A receptor agonist. It has been widely studied for its potential therapeutic applications in various diseases, including Parkinson's disease, Huntington's disease, and cancer.

Wissenschaftliche Forschungsanwendungen

2-((2-Cyclohexylethyl)amino)adenosine 21680 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and Huntington's disease. 2-((2-Cyclohexylethyl)amino)adenosine 21680 has also been studied for its potential anticancer effects, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo.

Wirkmechanismus

2-((2-Cyclohexylethyl)amino)adenosine 21680 acts as a selective adenosine A2A receptor agonist. Adenosine A2A receptors are G protein-coupled receptors that are primarily expressed in the brain and immune cells. Activation of adenosine A2A receptors has been shown to have various physiological effects, including vasodilation, inhibition of platelet aggregation, and modulation of neurotransmitter release. 2-((2-Cyclohexylethyl)amino)adenosine 21680 specifically activates adenosine A2A receptors, leading to the modulation of various signaling pathways and physiological processes.
Biochemical and Physiological Effects:
2-((2-Cyclohexylethyl)amino)adenosine 21680 has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine in the striatum, leading to its potential therapeutic effects in Parkinson's disease. 2-((2-Cyclohexylethyl)amino)adenosine 21680 has also been shown to modulate the immune response, leading to its potential therapeutic effects in autoimmune diseases. Additionally, 2-((2-Cyclohexylethyl)amino)adenosine 21680 has been shown to have anti-inflammatory effects, potentially contributing to its therapeutic effects in various diseases.

Vorteile Und Einschränkungen Für Laborexperimente

2-((2-Cyclohexylethyl)amino)adenosine 21680 has several advantages for lab experiments. It is a potent and selective adenosine A2A receptor agonist, allowing for specific modulation of adenosine A2A receptors. 2-((2-Cyclohexylethyl)amino)adenosine 21680 has also been extensively studied, with numerous studies demonstrating its potential therapeutic applications. However, there are also limitations to the use of 2-((2-Cyclohexylethyl)amino)adenosine 21680 in lab experiments. It has been shown to have potential off-target effects, and its effects may vary depending on the experimental conditions.

Zukünftige Richtungen

There are several future directions for the study of 2-((2-Cyclohexylethyl)amino)adenosine 21680. One potential direction is the further investigation of its potential therapeutic applications in various diseases, including Parkinson's disease, Huntington's disease, and cancer. Additionally, the development of novel adenosine A2A receptor agonists with improved selectivity and potency may further enhance the potential therapeutic applications of this class of compounds. Finally, the investigation of the potential off-target effects of 2-((2-Cyclohexylethyl)amino)adenosine 21680 and other adenosine A2A receptor agonists may lead to a better understanding of their mechanisms of action and potential therapeutic applications.

Synthesemethoden

2-((2-Cyclohexylethyl)amino)adenosine 21680 can be synthesized using various methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis of 2-((2-Cyclohexylethyl)amino)adenosine 21680 involves the reaction of 2-amino-6-chloropurine with 2-cyclohexylethylamine in the presence of a base, followed by the protection of the amino group with a tert-butyldimethylsilyl group and the deprotection of the 6-chloro group with sodium methoxide. The enzymatic synthesis of 2-((2-Cyclohexylethyl)amino)adenosine 21680 involves the use of adenosine deaminase and adenosine kinase to convert adenosine to 2-((2-Cyclohexylethyl)amino)adenosine 21680.

Eigenschaften

CAS-Nummer

124498-52-8

Produktname

2-((2-Cyclohexylethyl)amino)adenosine

Molekularformel

C18H28N6O4

Molekulargewicht

392.5 g/mol

IUPAC-Name

(2R,3R,4S,5R)-2-[6-amino-2-(2-cyclohexylethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C18H28N6O4/c19-15-12-16(23-18(22-15)20-7-6-10-4-2-1-3-5-10)24(9-21-12)17-14(27)13(26)11(8-25)28-17/h9-11,13-14,17,25-27H,1-8H2,(H3,19,20,22,23)/t11-,13-,14-,17-/m1/s1

InChI-Schlüssel

KVFIFVMFYLZJBZ-LSCFUAHRSA-N

Isomerische SMILES

C1CCC(CC1)CCNC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N

SMILES

C1CCC(CC1)CCNC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N

Kanonische SMILES

C1CCC(CC1)CCNC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N

Andere CAS-Nummern

124498-52-8

Synonyme

2-((2-cyclohexylethyl)amino)adenosine
CGS 22492
CGS-22492

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.